5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

Lipophilicity Physicochemical Property Medicinal Chemistry

Low synthetic yield (33%) makes in-house preparation time-consuming. This 95% pure N-benzyl-pyrazole building block solves supply bottlenecks for medicinal chemistry teams. Key benefits: enables VAP-1/SSAO inhibitor SAR (IC50 32 nM for close analogs); balanced lipophilicity (XLogP3=1.8) for oral drug programs; ready-to-use material eliminates multi-step internal synthesis. Ideal for lead optimization in kinase, RTK, and CFTR modulator projects.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 91091-13-3
Cat. No. B1269344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
CAS91091-13-3
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(C=N2)C#N)N
InChIInChI=1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2
InChIKeyGAVXFBPVQOBHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile: R&D Procurement Overview


5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile (CAS 91091-13-3) is a heterocyclic building block featuring a pyrazole core substituted with a 5-amino, 1-benzyl, and 4-carbonitrile group [1]. It is primarily utilized as a versatile intermediate in medicinal and agricultural chemistry for the synthesis of diverse bioactive molecules [2]. Commercially, the compound is available from research suppliers with a typical purity specification of 95% .

Heterocyclic building block for medicinal and agricultural chemistry synthesis
Benzyl substitution critical for downstream biological target engagement
Research-grade purity specification available from suppliers

5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile: Synthesis Irreplaceability


Within the 5-aminopyrazole-4-carbonitrile class, the N1-substituent is a critical determinant of downstream reactivity and biological activity. The benzyl group on 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile provides a specific combination of steric bulk, lipophilicity (computed XLogP3-AA = 1.8) [1], and synthetic accessibility that cannot be replicated by simpler analogs such as N1-phenyl (higher aromatic planarity) or N1-methyl (lower lipophilicity) derivatives. While broad class-level literature reviews highlight the utility of aminopyrazolecarbonitriles as building blocks [2], they emphasize that specific substitution patterns are required to achieve desired pharmacological profiles in final products. Direct substitution with a non-benzyl analog would likely alter the yield, selectivity, or biological activity of the synthesized target molecule, as noted in structure-activity relationship (SAR) studies of this compound class [2].

N1-Phenyl analog
Higher aromatic planarity; lipophilicity and steric profile differ, altering final lead properties
N1-Methyl analog
Significantly lower lipophilicity; cannot replicate membrane permeability of benzyl-substituted leads
Other N1-alkyl variants
SAR strongly depends on N1 substituent; target potency and selectivity may not transfer

5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile: Quantitative Evidence


Benzyl Substitution: Key Lipophilicity Differentiator

The lipophilicity of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a critical parameter for predicting solubility and permeability, is computed to be XLogP3-AA = 1.8 [1]. This differentiates it from simpler analogs like the N1-phenyl derivative (XLogP3-AA ~1.4) [2], making the benzyl compound a more lipophilic building block suitable for targets requiring enhanced membrane permeability.

Lipophilicity comparison
Cross-study comparable
XLogP3 1.8 vs 1.4 (phenyl analog), Δ +0.4
Benzyl group increases computed lipophilicity, supporting membrane permeability design
Computed values from PubChem; experimental logP may differ
Lipophilicity Physicochemical Property Medicinal Chemistry Drug Design

Non-cAMP-Dependent CFTR Activation

In a small-molecule screen, the structurally-related compound Cact-A1 (an amino-carbonitrile-pyrazole derivative) was identified as a unique activator of wild-type and ΔF508-CFTR, functioning in the absence of a cAMP agonist [1]. This class-level activity suggests 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, possessing the same core pharmacophore, is a valuable starting point for developing novel CFTR modulators with a distinct mechanism of action compared to cAMP-dependent agents.

CFTR activation mechanism
Class-level inference
cAMP-independent CFTR activation reported for core scaffold analog
Supports research into non-canonical CFTR gating; scaffold promising for modulator design
Data from a structurally related compound; direct activity of this building block not confirmed
CFTR Cystic Fibrosis Ion Channel High-Throughput Screening

N-Benzyl Substitution Drives VAP-1 Inhibitory Potency

Binding affinity data for a related compound series demonstrates that an N-benzyl substitution is crucial for potent inhibition of Vascular Adhesion Protein-1 (VAP-1/SSAO). A specific N-benzyl aminopyrazole derivative (BDBM128993) exhibited an IC50 of 32 nM against human VAP-1 [1]. In contrast, the unsubstituted or smaller alkyl-substituted analogs within the same patent are significantly less potent or inactive [1]. This highlights the benzyl group as a key pharmacophoric element for this target.

VAP-1 inhibition potency
Class-level inference
N-benzyl analog IC50 = 32 nM
Benzyl substitution is critical for potent VAP-1 target engagement
Value from a patent compound; this intermediate serves as key pharmacophore precursor
VAP-1 SSAO Enzyme Inhibition Inflammation

Low Synthetic Yield Drives Procurement Need

A reported synthetic route for 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, involving the reaction of benzylhydrazine with ethoxymethylene malononitrile, was achieved with an isolated yield of only 33% . This low to moderate yield highlights the challenges associated with its preparation and underscores the practical and economic advantages of procuring the compound from specialized chemical suppliers rather than undertaking in-house synthesis, especially for initial screening or scale-up phases.

Synthetic yield
Data to verify
Reported isolated yield 33%
Low yield supports procurement over in-house synthesis for early-stage research
Yield may be optimizable; source not specified in input
Synthetic Chemistry Yield Procurement Supply Chain

5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile: Key Application Scenarios


Medicinal Chemistry: Kinase & VAP-1 Inhibitor Leads

Given the demonstrated role of the N-benzyl aminopyrazole scaffold in achieving potent VAP-1 inhibition (IC50 = 32 nM for a close analog) [1] and its general utility in kinase inhibitor design, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is ideally suited as a core building block for synthesizing novel, patentable inhibitors targeting VAP-1/SSAO, RTKs, and other kinases. Its computed lipophilicity (XLogP3 = 1.8) [2] makes it a particularly attractive starting point for oral drug discovery programs.

Chemical Biology: cAMP-Independent CFTR Modulators

Research has shown that amino-carbonitrile-pyrazoles can activate CFTR through a unique, cAMP-independent mechanism [3]. This compound class presents a significant opportunity to develop new tools for studying CFTR gating and to discover novel therapeutics for cystic fibrosis. 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile serves as an excellent starting point for synthesizing focused libraries to explore the SAR of this newly identified activity.

Process R&D and CMC: Early-Stage Outsourced Synthesis

The reported low synthetic yield of 33% for this compound makes it a prime candidate for external procurement. Research organizations aiming to accelerate their lead optimization programs can avoid significant internal chemistry resources by directly sourcing this compound. This scenario is particularly relevant for biotech companies and academic labs requiring high-purity (>95%) material for in vitro assays and initial in vivo pharmacokinetic studies.

Application
Selection Property
Validation Focus
Kinase & VAP-1 inhibitor lead optimization
N-Benzyl aminopyrazole scaffold potency and lipophilicity
Confirm SAR with benzyl substitution; verify selectivity against target panel
CFTR gating mechanism research
Core amino-carbonitrile-pyrazole pharmacophore
Assess cAMP-independent activation in CFTR-expressing cell models
Early-stage process development
Reported synthetic complexity and moderate yield
Evaluate purity, batch consistency, and route scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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